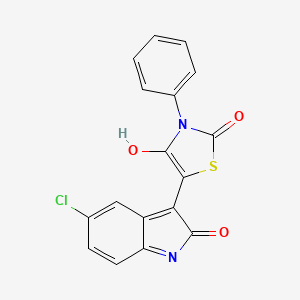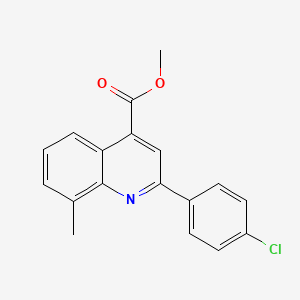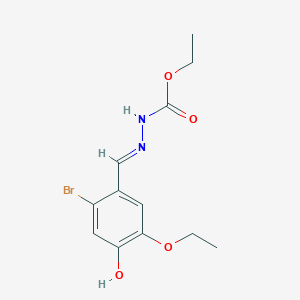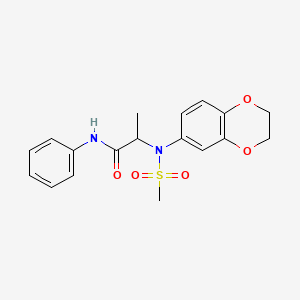![molecular formula C13H15ClN2O3S B6045252 4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride](/img/structure/B6045252.png)
4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DMPS" and is synthesized through a specific method.
Mecanismo De Acción
The exact mechanism of action of DMPS is not fully understood. However, it has been proposed that DMPS exerts its anti-tumor effects by inhibiting the activity of specific enzymes involved in tumor growth and proliferation. DMPS has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In addition, DMPS has been found to scavenge free radicals and inhibit oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMPS has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. DMPS has also been shown to inhibit the activity of specific enzymes involved in the production of reactive oxygen species, which may contribute to its anti-oxidant effects. Additionally, DMPS has been found to modulate the activity of specific neurotransmitters, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DMPS is also readily available and relatively inexpensive. However, DMPS has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, DMPS has not been extensively studied for its toxicity and safety profile, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on DMPS. One area of research is the development of novel DMPS derivatives with improved therapeutic properties. Another area of research is the investigation of the toxicity and safety profile of DMPS. Additionally, further studies are needed to fully understand the mechanism of action of DMPS and its potential use in the treatment of neurodegenerative diseases. Finally, the potential use of DMPS in combination with other therapeutic agents should be explored.
Conclusion:
In conclusion, DMPS is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-oxidant properties and has been studied for its potential use in the treatment of various diseases. The synthesis method of DMPS is well established, and it has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of DMPS and its potential therapeutic applications.
Métodos De Síntesis
DMPS is synthesized through a multistep reaction process. Initially, 4-methylbenzenesulfonyl chloride is reacted with 4,6-dimethyl-2(1H)-pyrimidinone in the presence of a base to form the intermediate compound. This intermediate is then treated with hydrochloric acid to obtain the final product, DMPS hydrochloride. The synthesis method of DMPS is well established and has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
DMPS has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. DMPS has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, DMPS has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4,6-dimethyl-1-(4-methylphenyl)sulfonylpyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S.ClH/c1-9-4-6-12(7-5-9)19(17,18)15-11(3)8-10(2)14-13(15)16;/h4-8H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUNUOQAJVPVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=NC2=O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(2-amino-6-methyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}(4-biphenylyl)methanone](/img/structure/B6045175.png)
![1-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6045180.png)
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6045189.png)

![4-[(3-anilino-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6045204.png)

![1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6045219.png)
![diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate](/img/structure/B6045221.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B6045232.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6045240.png)

![4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6045253.png)

![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)